molecular formula C24H23N5O2 B2803951 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705463-94-0

2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2803951
CAS No.: 1705463-94-0
M. Wt: 413.481
InChI Key: OXLHQVDVZUYCNR-UHFFFAOYSA-N
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Description

2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline is a synthetically designed small molecule of significant interest in early-stage pharmacological and chemical biology research. Its core structure, featuring a quinoxaline moiety linked via an ether-piperidine bridge to a substituted pyrazole, is characteristic of compounds that often target protein kinases, which are critical regulators of cell signaling. This structural motif suggests potential as a tool compound for investigating dysregulated signaling pathways in disease models, particularly in oncology. The PI3K/Akt/mTOR pathway is a well-validated target in cancer therapeutics , and molecules with similar pharmacophores have been explored as inhibitors of key nodes within this cascade. Researchers may utilize this compound to probe the effects of pathway modulation on cell proliferation, apoptosis, and autophagy in various cancer cell lines. Furthermore, the molecule's design, incorporating a lipophilic aromatic system, may confer properties suitable for studying blood-brain barrier penetration, potentially expanding its research applications to neuro-oncology or central nervous system disorders. Its primary research value lies in its utility as a chemical probe to elucidate novel biological mechanisms and validate new therapeutic hypotheses in a controlled laboratory setting.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-17-20(15-26-29(17)18-7-3-2-4-8-18)24(30)28-13-11-19(12-14-28)31-23-16-25-21-9-5-6-10-22(21)27-23/h2-10,15-16,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLHQVDVZUYCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Piperidine ring : Often enhances the bioactivity and solubility of compounds.
  • Quinoxaline backbone : Associated with neuroprotective and antitumor effects.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its effectiveness against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR, which are critical in various cancers including melanoma and lung cancer .
  • Case Studies :
    • A study on a similar pyrazole derivative showed a potent inhibitory effect on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for use in combination therapies with established chemotherapeutics like doxorubicin .
    • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its therapeutic potential .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound is believed to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and reducing the production of pro-inflammatory cytokines.

  • Research Findings :
    • In animal models, compounds with similar structures exhibited significant reductions in carrageenan-induced paw edema, comparable to standard anti-inflammatory drugs like indomethacin .
    • The presence of the piperidine moiety is suggested to enhance these effects by improving binding affinity to target enzymes .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored extensively. The compound shows promise against various bacterial strains.

  • Study Insights :
    • Research indicates that modifications in the pyrazole structure can lead to enhanced antibacterial efficacy against pathogens such as E. coli and S. aureus .
    • The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Data Summary

Biological ActivityObservationsReferences
AnticancerInhibition of BRAF(V600E), apoptosis induction
Anti-inflammatorySignificant reduction in edema in animal models
AntimicrobialEffective against E. coli and S. aureus

Comparison with Similar Compounds

Quinoxaline-Pyrazole Hybrids

  • 6-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline (): This analog replaces the piperidine-oxy linker with a direct pyrazole-quinoxaline bond. The absence of the piperidine group reduces molecular flexibility but introduces a methylpyridinyl substituent, which may enhance solubility or target specificity. Such modifications highlight the role of linker regions in pharmacokinetics .
  • Pyrrolo[1,2-a]quinoxaline Derivatives (): Compounds like 3-iodo-4-phenylpyrrolo[1,2-a]quinoxaline feature a fused pyrrole-quinoxaline system. Additionally, iodination at the C3 position (yields: 35–47%) demonstrates how halogenation strategies influence reactivity and bioactivity .

Piperidine-Linked Quinoxalines

  • 3-((4-(1-Methylpiperidin-4-yl)phenyl)amino)quinoxaline-2-carboxylic acid (): This derivative employs a piperidine-phenylamino linker and a carboxylic acid group. The carboxylic acid substituent may facilitate hydrogen bonding with kinase active sites, whereas the target compound’s pyrazole carbonyl group could engage in hydrophobic interactions. Such differences underscore the impact of terminal functional groups on target selectivity .

Data Tables

Table 1: Structural and Synthetic Comparison of Quinoxaline Derivatives

Compound Core Structure Key Substituents Synthetic Yield (Key Step) Potential Targets
Target Compound Quinoxaline Piperidine-oxy, Pyrazole carbonyl N/A Kinases, DNA
6-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline Quinoxaline Pyrazole, Methylpyridine N/A Kinases, Receptors
3-iodo-4-phenylpyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline Iodo, Phenyl 35–47% (iodination) Antileukemic agents
Quinoxaline-2-carboxylic acid derivatives Quinoxaline Piperidine-phenylamino, Carboxylic acid 49% (reflux) Pim-1 kinases

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Biological Impact
Piperidine-oxy linker Target Compound Enhanced conformational flexibility
Pyrazole-4-carboxaldehyde Dihydropyrroloquinoxalines Facilitates multi-component synthesis
Halogenation (I, Br, Cl) 3-iodo-pyrroloquinoxaline Modulates reactivity and target engagement

Q & A

Basic: What are the optimal synthetic routes for preparing 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions:

Nucleophilic Substitution : React 2-chloroquinoxaline with a piperidin-4-ol derivative under basic conditions (e.g., K2_2CO3_3) in DMF at 80–100°C to form the ether linkage .

Coupling Reactions : Introduce the 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl moiety via amide bond formation using coupling agents like EDC/HOBt in dichloromethane .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product.
Characterization :

  • NMR (1H/13C) confirms regioselectivity of substitutions.
  • HRMS validates molecular weight (±2 ppm accuracy).
  • IR Spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) groups .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound?

Answer:
Contradictions often arise from assay conditions or structural analogs. A systematic approach includes:

Structural Comparison : Compare substituents (e.g., pyrazole vs. benzothiazole in analogs from ’s table) to identify activity-determining groups .

Dose-Response Studies : Test the compound across a wide concentration range (nM–µM) in standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity).

Target Engagement Assays : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., EGFR for cancer) or bacterial enzymes (e.g., DNA gyrase) .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline in ) to isolate substituent effects .

Basic: What spectroscopic and chromatographic methods are essential for purity assessment of this compound?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to confirm >95% purity .
  • TLC : Monitor reaction progress (silica gel GF254, ethyl acetate/hexane 1:1).
  • Elemental Analysis : Validate C, H, N content (±0.4% deviation from theoretical values).
  • Melting Point : Sharp melting range (e.g., 180–182°C) indicates crystallinity .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

Solubility Prediction : Use COSMO-RS to calculate log P (target <3) and identify polar groups (e.g., –OH, –COOH) for derivatization .

Metabolic Sites : Employ Schrödinger’s SiteMap to predict CYP450 oxidation hotspots (e.g., piperidine N-methyl group). Introduce steric hindrance (e.g., bulky substituents) to block metabolism .

Permeability : Simulate Caco-2 cell permeability via Molecular Dynamics (MD) to assess passive diffusion .

Basic: What safety protocols are critical when handling intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride during synthesis?

Answer:

  • Ventilation : Use fume hoods for acyl chloride reactions (risk of HCl gas release).
  • PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
  • Quenching : Neutralize waste with 5% NaHCO3_3 before disposal .

Advanced: How can structure-activity relationship (SAR) studies rationalize the impact of modifying the quinoxaline or pyrazole moieties?

Answer:

Quinoxaline Modifications :

  • Electron-Withdrawing Groups (e.g., –NO2_2 at C3): Enhance π-stacking with DNA (anticancer activity).
  • Hydrophobic Substituents (e.g., –CH3_3 at C2): Improve membrane permeability .

Pyrazole Modifications :

  • N-Methylation : Reduces metabolic degradation (in vivo stability).
  • Aryl Substitutions (e.g., 4-Fluorophenyl): Increase target selectivity (e.g., kinase inhibition) .

Biological Validation : Test analogs in orthogonal assays (e.g., kinase profiling vs. antimicrobial disk diffusion) .

Basic: What are the standard protocols for evaluating in vitro cytotoxicity of this compound?

Answer:

  • Cell Lines : Use adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells.
  • MTT Assay : Incubate with 0.5 mg/mL MTT for 4 hrs, dissolve formazan crystals in DMSO, measure absorbance at 570 nm .
  • IC50_{50} Calculation : Fit dose-response curves using GraphPad Prism (four-parameter logistic model).

Advanced: How can researchers address discrepancies between computational binding predictions and experimental IC50_{50}50​ values?

Answer:

Force Field Refinement : Re-parameterize docking models (e.g., AMBER for protein flexibility) .

Solvent Effects : Include explicit water molecules in MD simulations to account for solvation .

Off-Target Screening : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unpredicted targets .

Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound?

Answer:

  • Standardized Conditions : Fix reaction time (e.g., 12 hrs), temperature (±2°C), and solvent batch.
  • Intermediate Isolation : Characterize each intermediate (e.g., 4-hydroxypiperidine derivative) via LC-MS before proceeding .
  • Catalyst Control : Use fresh Pd catalysts for coupling steps to avoid deactivation .

Advanced: What experimental and computational strategies can elucidate the compound’s mechanism of action when phenotypic screening data are inconclusive?

Answer:

Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .

CRISPR Screening : Perform genome-wide knockout to identify synthetic lethal genes .

Network Pharmacology : Integrate transcriptomics (RNA-seq) and pathway analysis (KEGG) to map affected pathways .

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